tert-Butyl (3-fluoro-2-(hydroxymethyl)allyl)carbamate
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Overview
Description
tert-Butyl (3-fluoro-2-(hydroxymethyl)allyl)carbamate is a chemical compound with the molecular formula C9H16FNO3 and a molecular weight of 205.23 g/mol . It is used primarily in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (3-fluoro-2-(hydroxymethyl)allyl)carbamate can be synthesized through a multi-step process involving the protection of amines using carbamates. One common method involves the use of tert-butyl chloroformate and an appropriate amine under basic conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-fluoro-2-(hydroxymethyl)allyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary alcohols.
Scientific Research Applications
tert-Butyl (3-fluoro-2-(hydroxymethyl)allyl)carbamate is used in various scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis and as a protecting group for amines.
Biology: It is used in the study of enzyme mechanisms and protein modifications.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (3-fluoro-2-(hydroxymethyl)allyl)carbamate involves its interaction with specific molecular targets. It acts as a protecting group for amines, preventing unwanted reactions during multi-step synthesis processes. The compound can be removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Used as a protecting group for amines, similar to tert-Butyl (3-fluoro-2-(hydroxymethyl)allyl)carbamate.
tert-Butyl (Z)-(3-fluoro-2-(hydroxymethyl)allyl)carbamate: A stereoisomer with similar properties but different spatial arrangement.
Uniqueness
This compound is unique due to its specific functional groups, which provide distinct reactivity and selectivity in chemical reactions. Its fluorine atom and hydroxymethyl group offer unique opportunities for further functionalization and derivatization .
Properties
IUPAC Name |
tert-butyl N-[(Z)-3-fluoro-2-(hydroxymethyl)prop-2-enyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16FNO3/c1-9(2,3)14-8(13)11-5-7(4-10)6-12/h4,12H,5-6H2,1-3H3,(H,11,13)/b7-4- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTLTPGXTUOXND-DAXSKMNVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=CF)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC/C(=C/F)/CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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